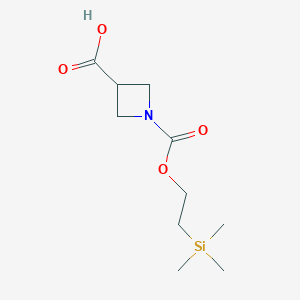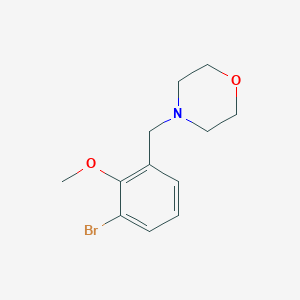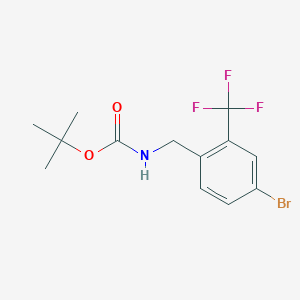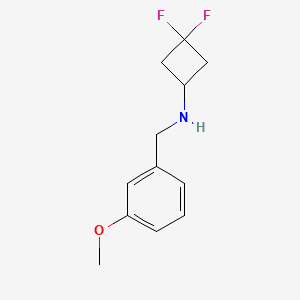
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine typically involves multiple steps, starting with the preparation of the cyclobutane ring and subsequent introduction of fluorine atoms and the methoxybenzyl group. Common synthetic routes may include:
Fluorination: : Introduction of fluorine atoms to the cyclobutane ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzyl Group Addition: : Attachment of the methoxybenzyl group through a nucleophilic substitution reaction, often using methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: : Conversion of the cyclobutane ring to a more oxidized state.
Reduction: : Reduction of the fluorine atoms or other functional groups.
Substitution: : Replacement of the methoxybenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to biological responses or therapeutic effects.
Comparison with Similar Compounds
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine can be compared with other similar compounds, such as:
3,3-Difluoro-N-(4-methoxybenzyl)cyclobutanamine
3,3-Difluoro-N-(2-methoxybenzyl)cyclobutanamine
3,3-Difluoro-N-(3-hydroxybenzyl)cyclobutanamine
These compounds differ in the position and type of substituents on the benzyl group, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
3,3-difluoro-N-[(3-methoxyphenyl)methyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-16-11-4-2-3-9(5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWAFUBRMISITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
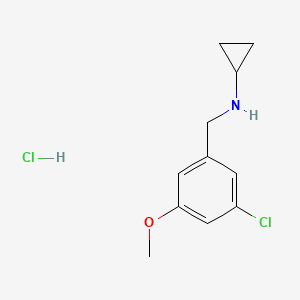
![4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8126908.png)
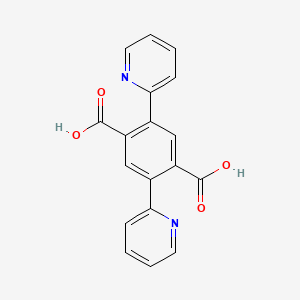
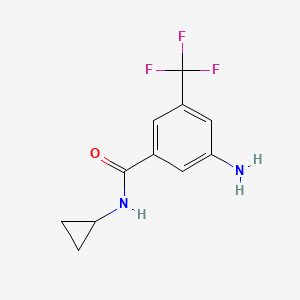
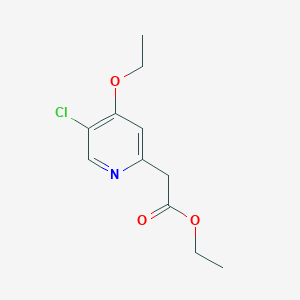
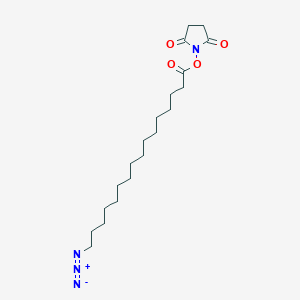
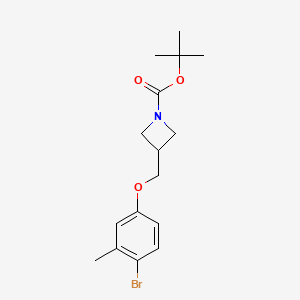
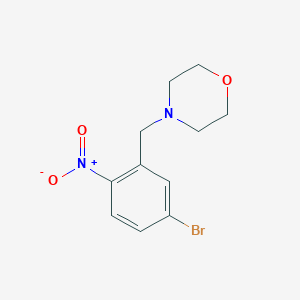
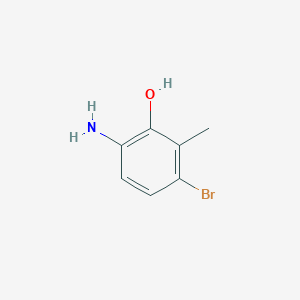
![N-(4-Methyl-[2,3'-bipyridin]-5-YL)acetamiden-(4-methyl-[2,3'-bipyridin]-5-YL)acetamide](/img/structure/B8126974.png)
